3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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Description
3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C15H8Cl2F3N3OS and its molecular weight is 406.2. The purity is usually 95%.
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Biological Activity
3-Amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound notable for its unique thieno[2,3-b]pyridine structure. This compound features several functional groups, including an amino group, a carboxamide moiety, and trifluoromethyl and dichlorophenyl substituents. These structural characteristics contribute to its potential biological activity and therapeutic applications.
- Molecular Formula : C21H12Cl2F3N3OS
- Molecular Weight : Approximately 421.24 g/mol
- CAS Number : 618078-69-6
The presence of halogenated substituents and the thieno[2,3-b]pyridine core suggests that this compound may exhibit significant biological activities, particularly in anticancer and antimicrobial domains.
Biological Activity Overview
Recent studies have explored the biological activity of this compound across various assays. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Research indicates that compounds with similar thieno[2,3-b]pyridine structures have demonstrated potent anticancer properties. For instance:
- In vitro studies using colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines showed that derivatives of thieno[2,3-b]pyridine can inhibit cell growth significantly. Compounds exhibiting over 85% inhibition were further analyzed to determine their IC50 values .
Compound Name | Cell Line | % Inhibition | IC50 (μM) |
---|---|---|---|
This compound | HCT116 | >85% | TBD |
This compound | MDA-MB-231 | >85% | TBD |
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific cellular pathways. Studies suggest that it may inhibit microtubule assembly and target phosphoinositide-specific phospholipase C (PI-PLC), which is crucial for cell proliferation signaling pathways .
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to this compound have shown antimicrobial activity. The presence of the trifluoromethyl group is often associated with increased potency against various microbial strains.
Compound Name | Microbial Strain | Activity Type |
---|---|---|
6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | Staphylococcus aureus | Antimicrobial |
N-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | E. coli | Anticancer |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of thieno[2,3-b]pyridine analogues demonstrated that modifications at the amino group significantly affected the anticancer potency. The retention of the primary amine was crucial for maintaining high efficacy against cancer cell lines .
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various thieno derivatives against common pathogens. The results indicated that the incorporation of halogen atoms enhanced the compounds' activity against resistant strains of bacteria .
Properties
IUPAC Name |
3-amino-6-(3,4-dichlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3OS/c16-7-2-1-5(3-8(7)17)9-4-6(15(18,19)20)10-11(21)12(13(22)24)25-14(10)23-9/h1-4H,21H2,(H2,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHANOXSCBAJTJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)N)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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